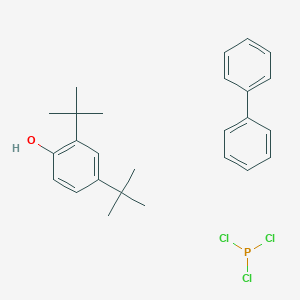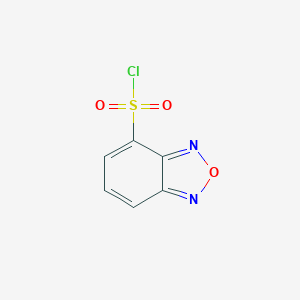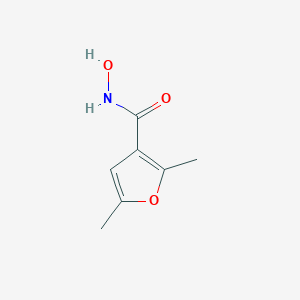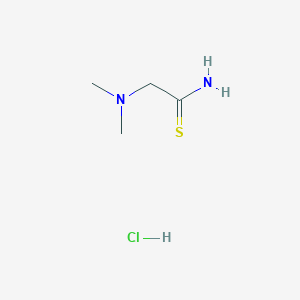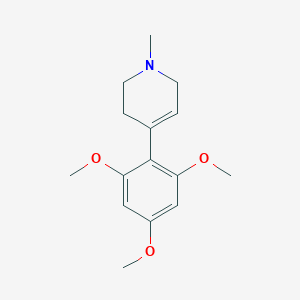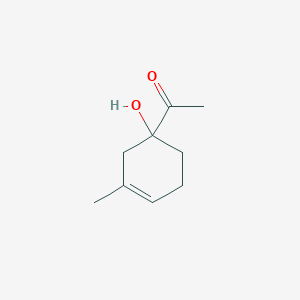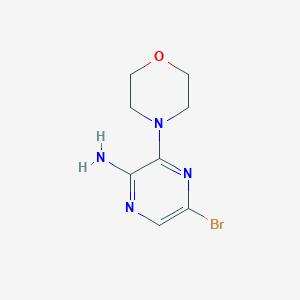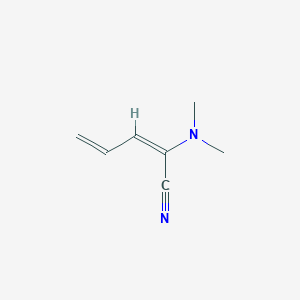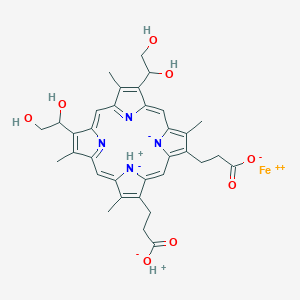
Fe Dpbg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fe Dpbg, also known as iron(III) 2,6-pyridinedicarboxylate, is a coordination compound that has been extensively studied for its potential applications in various fields of research, including catalysis, environmental remediation, and biomedical sciences.
Mecanismo De Acción
The mechanism of action of Fe Dpbg is not fully understood, but it is believed to involve the formation of a reactive intermediate species, which can then react with the target molecule. In the case of catalysis, the reactive intermediate species is believed to be a high-valent Fe Dpbg species, which can then oxidize the target molecule. In the case of anticancer activity, the reactive intermediate species is believed to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Fe Dpbg has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. In vitro studies have shown that Fe Dpbg can scavenge free radicals and protect cells from oxidative damage. In animal models, Fe Dpbg has been shown to reduce inflammation and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fe Dpbg is its ease of synthesis and low cost. Fe Dpbg is also stable under a wide range of conditions, making it a versatile compound for use in various research applications. However, one of the main limitations of Fe Dpbg is its low solubility in non-polar solvents, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on Fe Dpbg. One area of interest is the development of new synthetic methods for Fe Dpbg, which could improve its properties and expand its potential applications. Another area of interest is the investigation of Fe Dpbg as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of Fe Dpbg in combination with other compounds, such as nanoparticles and other coordination compounds, could lead to the development of new materials with enhanced properties.
Métodos De Síntesis
Fe Dpbg can be synthesized through a simple, one-step reaction between Fe Dpbg(III) chloride and 2,6-pyridinedicarboxylic acid in water. The resulting coordination compound is a yellow-orange powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Fe Dpbg has been extensively studied for its potential applications in various fields of research, including catalysis, envFe Dpbgmental remediation, and biomedical sciences. In catalysis, Fe Dpbg has been shown to be an effective catalyst for the oxidation of organic compounds, such as alcohols and aldehydes. In envFe Dpbgmental remediation, Fe Dpbg has been used as a photocatalyst for the degradation of organic pollutants in water and air. In biomedical sciences, Fe Dpbg has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
119722-97-3 |
|---|---|
Nombre del producto |
Fe Dpbg |
Fórmula molecular |
C34H36FeN4O8 |
Peso molecular |
684.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O8.Fe/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2 |
Clave InChI |
CIWHHGCFJOJITA-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Sinónimos |
2,4-bis(glycol)iron deuteroporphyrin Fe DPBG iron deuteroporphyrin 2,4-bis(glycol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



